1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid
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Overview
Description
1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid is an organic compound with the molecular formula C9H12N2O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its stability and acidic properties, making it useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid can be synthesized through a multi-step process involving the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions typically involve the use of solvents like ethanol or water, and the product is often purified through crystallization or vacuum drying .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps like distillation, recrystallization, and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form complexes. These interactions can influence various biochemical pathways, leading to effects like enzyme inhibition or activation . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A similar compound with methyl groups instead of isobutyl groups.
1H-Pyrazole-3,5-dicarboxylic acid: The parent compound without the isobutyl substitution.
3,5-Pyrazoledicarboxylic acid monohydrate: A hydrated form of the parent compound.
Uniqueness
1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid is unique due to its isobutyl substitution, which can influence its chemical reactivity and physical properties. This substitution may enhance its solubility, stability, and ability to form specific complexes, making it valuable for certain applications in chemistry and industry .
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
1-(2-methylpropyl)pyrazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-5(2)4-11-7(9(14)15)3-6(10-11)8(12)13/h3,5H,4H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
GJXBCHQEBYOUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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